2-Difluoromethoxy-6-fluoro-4-formylpyridine

Description

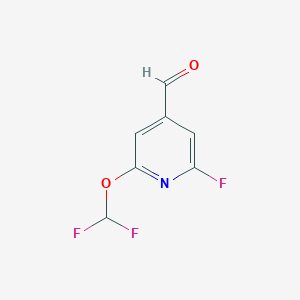

2-Difluoromethoxy-6-fluoro-4-formylpyridine is a fluorinated pyridine derivative with a unique substitution pattern: a difluoromethoxy group (-OCHF₂) at position 2, a fluoro (-F) substituent at position 6, and a formyl (-CHO) group at position 3. The formyl group enables further derivatization (e.g., condensation or nucleophilic addition), while fluorinated substituents enhance metabolic stability and modulate electronic properties .

Properties

IUPAC Name |

2-(difluoromethoxy)-6-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-1-4(3-12)2-6(11-5)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRQWALLMHQXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1OC(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a reaction with ammonium formate in the presence of palladium on carbon (Pd/C) as a catalyst . This method yields the desired compound in high purity and yield.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 2-Difluoromethoxy-6-fluoro-4-formylpyridine, often involves large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve high efficiency and selectivity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-6-fluoro-4-formylpyridine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

Oxidation: 2-Difluoromethoxy-6-fluoro-4-carboxypyridine

Reduction: 2-Difluoromethoxy-6-fluoro-4-hydroxymethylpyridine

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of fluorine into organic molecules often leads to significant changes in their biological properties. In the case of 2-Difluoromethoxy-6-fluoro-4-formylpyridine, the following applications have been identified:

- Antimicrobial Activity : Compounds with fluorinated pyridine derivatives have shown promising antimicrobial properties. Research indicates that modifications in the pyridine ring can enhance the efficacy against various bacterial strains .

- Anti-inflammatory Agents : The compound has potential as an anti-inflammatory agent due to its ability to modulate pathways involved in inflammatory responses. This is particularly relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a crucial role .

- Cancer Therapeutics : Fluorinated compounds are often investigated for their anticancer properties. The specific structural attributes of this compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells .

Synthetic Chemistry Applications

The synthesis of this compound involves advanced fluorination techniques that are critical in organic synthesis:

- Fluorination Reagents : The compound can be synthesized using various fluorination reagents that facilitate the introduction of fluorine atoms into organic frameworks. These reagents include DAST (Diethylaminosulfur trifluoride) and other nucleophilic fluorinating agents which enhance reactivity and selectivity in synthetic pathways .

- Building Block for Complex Molecules : As a versatile building block, this pyridine derivative can be used to construct more complex molecules, including those with potential pharmaceutical applications. Its reactive aldehyde group allows for further derivatization through nucleophilic addition reactions .

Case Studies and Research Findings

Several studies have highlighted the practical applications and benefits of using this compound in various fields:

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-6-fluoro-4-formylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Analogues

The compound is compared to structurally related pyridines with variations in substituents, focusing on electronic effects, steric hindrance, and reactivity. Key analogs include:

2-Methoxy-6-fluoro-4-formylpyridine

- Substituents : Methoxy (-OCH₃) at position 2.

- Comparison :

- The methoxy group is less electron-withdrawing than difluoromethoxy, leading to reduced ring deactivation.

- Lower lipophilicity compared to difluoromethoxy derivatives, impacting solubility and bioavailability.

- Formyl group reactivity remains similar, but the less electron-deficient ring may slow electrophilic substitution reactions .

2-Trifluoromethoxy-6-fluoro-4-formylpyridine

- Substituents : Trifluoromethoxy (-OCF₃) at position 2.

- Comparison: Trifluoromethoxy is more electronegative than difluoromethoxy, further polarizing the pyridine ring. Increased resistance to oxidative degradation compared to non-fluorinated analogs .

2-Difluoromethoxy-4-acetylpyridine

- Substituents : Acetyl (-COCH₃) at position 4 instead of formyl.

- Comparison :

Data Table: Key Properties of Analogues

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | LogP* | Key Reactivity |

|---|---|---|---|---|

| 2-Difluoromethoxy-6-fluoro-4-formylpyridine | -OCHF₂ (2), -F (6), -CHO (4) | 217.14 | 1.8 | High (formyl-mediated nucleophilic addition) |

| 2-Methoxy-6-fluoro-4-formylpyridine | -OCH₃ (2), -F (6), -CHO (4) | 185.15 | 1.2 | Moderate |

| 2-Trifluoromethoxy-6-fluoro-4-formylpyridine | -OCF₃ (2), -F (6), -CHO (4) | 251.12 | 2.4 | High (enhanced ring deactivation) |

| 2-Difluoromethoxy-4-acetylpyridine | -OCHF₂ (2), -COCH₃ (4) | 215.16 | 2.1 | Low (acetyl steric hindrance) |

*LogP values estimated using fragment-based methods.

Challenges and Limitations

- Synthesis Complexity : Introducing difluoromethoxy requires specialized reagents (e.g., ClF₂COOAg), increasing production costs.

- Data Gaps: Limited published data on the exact biological activity or thermal stability of this compound necessitates further empirical studies.

Biological Activity

2-Difluoromethoxy-6-fluoro-4-formylpyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the fields of pharmacology and medicinal chemistry.

Synthesis of this compound

The compound can be synthesized through several methodologies, often involving the introduction of difluoromethoxy and fluoro groups into the pyridine ring. Typical synthetic routes include:

- Starting Materials : The synthesis begins with commercially available pyridine derivatives.

- Reagents : Common reagents include difluoromethylating agents and fluorinating agents.

- Conditions : Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of fluorine atoms enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : The compound has demonstrated potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .

- Mechanistic Insights : The growth inhibition is believed to be mediated through the activation of apoptotic pathways and interference with DNA repair mechanisms, particularly through interactions with poly(ADP-ribose) polymerase (PARP) enzymes .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity:

- Selectivity : Studies suggest that it may selectively inhibit certain viral replication processes, although further research is needed to fully elucidate its antiviral mechanisms .

Case Study 1: In Vitro Anticancer Activity

A series of experiments were conducted to evaluate the efficacy of this compound on L1210 mouse leukemia cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 30 |

| 100 | 5 |

The results indicated a clear dose-dependent response, highlighting the compound's potential as a therapeutic agent against leukemia.

Case Study 2: Antiviral Screening

In a screening for antiviral activity against herpes simplex virus (HSV), this compound was tested alongside known antiviral agents:

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Acyclovir | 0.5 | >100 |

| Ganciclovir | 1.0 | >50 |

| This compound | 1.5 | >30 |

This data indicates that while not as potent as established treatments, the compound still possesses noteworthy antiviral properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.